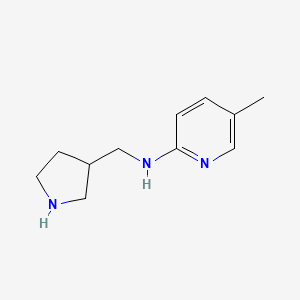

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-2-3-11(13-6-9)14-8-10-4-5-12-7-10/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRACWWFOQZIZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NCC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The 5-Methyl-Aminopyridine-Pyrrolidine Scaffold in Kinase Inhibitor Design

Executive Summary

In the landscape of small-molecule kinase inhibitors, the 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine moiety represents a privileged structural motif. It functions not as a standalone drug, but as a high-value bifunctional scaffold for Fragment-Based Drug Discovery (FBDD).

This whitepaper analyzes the medicinal chemistry utility of this scaffold. Its architecture combines a hinge-binding aminopyridine core with a solvent-extending pyrrolidine tail . The specific placement of the 5-methyl group provides a vector for gatekeeper residue interaction, while the pyrrolidine nitrogen offers a modifiable handle for optimizing physicochemical properties (logP, solubility) and targeting the ribose/solvent pockets. This guide details the structural rationale, synthetic pathways, and application strategies for leveraging this scaffold in targeting kinases such as ERK1/2 and CDKs .

Structural Biology & Pharmacophore Analysis

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP while accessing auxiliary pockets unique to specific kinases.

The Hinge-Binding Core (Aminopyridine)

The 2-aminopyridine system is a classic "donor-acceptor" motif.

-

Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of the kinase hinge region.

-

Donor: The exocyclic amino group (C2-NH) donates a hydrogen bond to the backbone carbonyl of the hinge.

The Selectivity Vector (5-Methyl Group)

The methyl group at position 5 is critical for selectivity.

-

Gatekeeper Interaction: In many kinases, the "gatekeeper" residue controls access to the hydrophobic back pocket. The 5-methyl group can engage in van der Waals interactions with smaller gatekeepers (e.g., Threonine, Valine) or displace water molecules in hydrophobic clefts, enhancing potency.

-

Electronic Effect: The methyl group is weakly electron-donating, increasing the basicity of the pyridine nitrogen slightly, potentially strengthening the hinge H-bond.

The Solvent Exit Vector (Pyrrolidine Linker)

The (pyrrolidin-3-yl)methyl chain serves as the "exit vector."

-

Solubility: The aliphatic amine lowers the overall lipophilicity compared to all-aromatic inhibitors.

-

Derivatization Handle: The secondary amine of the pyrrolidine is the primary site for library expansion (e.g., urea, amide, or sulfonamide formation) to reach the solvent front or interact with surface residues like Aspartate or Glutamate.

Visualization: Binding Mode Hypothesis

Caption: Schematic representation of the scaffold's tripartite interaction with the kinase ATP binding site.

Medicinal Chemistry Strategy

Synthesis of the Core Scaffold

The synthesis is a robust Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyridine ring (activated by the nitrogen) allows for displacement of a halogen by the primary amine of the pyrrolidine side chain.

Reaction Scheme:

-

Starting Materials: 2-Fluoro-5-methylpyridine (or 2-Bromo-) + tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.

-

Conditions: Base (e.g., DIPEA or K₂CO₃), polar aprotic solvent (DMSO or NMP), heat (100–120°C).

-

Deprotection: Acidic cleavage (TFA or HCl) of the Boc group to yield the free amine.

Caption: Synthetic pathway for the generation of the core scaffold via SNAr and deprotection.

Library Expansion (The "Make" Cycle)

Once the scaffold is synthesized, the pyrrolidine nitrogen is the diversification point.

-

Amides: React with acid chlorides to probe deep solvent pockets.

-

Ureas: React with isocyanates to form additional H-bond donors/acceptors.

-

Reductive Amination: React with aldehydes to append lipophilic groups without adding a carbonyl.

Experimental Protocols

Protocol: Synthesis of the Scaffold

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

-

Coupling:

-

Charge a reaction vial with 2-fluoro-5-methylpyridine (1.0 eq, e.g., 1.11 g, 10 mmol) and tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.1 eq, 2.20 g).

-

Add DMSO (10 mL) and DIPEA (3.0 eq, 5.2 mL).

-

Heat to 110°C for 16 hours. Monitor by LC-MS for conversion.

-

Workup: Dilute with ethyl acetate, wash with water (3x) and brine. Dry over MgSO₄, filter, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

-

-

Deprotection:

-

Dissolve the intermediate in DCM (10 mL).

-

Add TFA (5 mL) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Workup: Concentrate in vacuo. Basify with saturated NaHCO₃ to pH > 8. Extract with DCM/Isopropanol (3:1). Dry and concentrate to yield the title compound.

-

Protocol: ADP-Glo™ Kinase Assay (Generic)

To validate the scaffold's activity against a target (e.g., ERK1/2), use a luminescent ADP detection assay.

Reagents:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

-

Substrate: MBP (Myelin Basic Protein) for ERK; Histone H1 for CDK.

Workflow:

-

Compound Prep: Serial dilute the scaffold (or derivative) in DMSO. Transfer 1 μL to a 384-well plate.

-

Enzyme Addition: Add 2 μL of Kinase (e.g., ERK2, 2 nM final) in Kinase Buffer. Incubate 10 min at RT.

-

Reaction Start: Add 2 μL of ATP/Substrate mix (ATP at K_m, Substrate at 0.2 mg/mL).

-

Incubation: Incubate at RT for 60 minutes.

-

Detection: Add 5 μL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Development: Add 10 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

Case Studies & Target Specificity

While this specific CAS is a building block, its substructure is homologous to several clinical candidates.

| Target Kinase | Relevance of Scaffold Features | Related Clinical/Preclinical Examples |

| ERK1/2 | The pyridine mimics the pyrrolopyridine core of Ulixertinib. The pyrrolidine tail mimics the solvent-exposed piperidine/pyrrolidine moieties often used to tune PK. | Ulixertinib (BVD-523) (structurally related pharmacophore) [1] |

| CDK4/6 | Aminopyridines are standard hinge binders for CDKs. The 5-methyl group can provide selectivity against other CDKs by exploiting subtle gatekeeper differences. | Abemaciclib (uses a 2-aminopyrimidine core, isosteric to pyridine) [2] |

| PKC | Bis-indolylmaleimides are classic, but aminopyridines offer a more "drug-like" profile with better solubility. | Preclinical PKC inhibitors |

Future Outlook: PROTACs and Covalent Inhibitors

This scaffold is particularly well-suited for PROTAC (Proteolysis Targeting Chimera) design.

-

Linker Attachment: The secondary amine on the pyrrolidine ring is an ideal attachment point for the linker chain connecting to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

-

Rationale: Since the pyrrolidine tail points towards the solvent, attaching a bulky PROTAC linker here is less likely to disrupt the critical hinge binding at the pyridine end.

References

-

Germann, U. A., et al. (2017). "Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib)." Molecular Cancer Therapeutics, 16(11), 2351–2363. Link

-

Patnaik, A., et al. (2016). "Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients with Breast Cancer, Non-Small Cell Lung Cancer, and Other Solid Tumors." Cancer Discovery, 6(7), 740-753. Link

-

Wan, P. T., et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell, 116(6), 855-867. Link

- Lapeyre, G., et al. (2025). "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry.

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine CAS number and synonyms

An In-Depth Technical Guide for the Investigation of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine: A Novel Chemical Entity

Abstract

This technical guide addresses the chemical entity 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, a molecule of interest within contemporary drug discovery programs. Initial investigations have identified its fundamental chemical identity; however, a comprehensive body of public-domain research detailing its synthesis, full physicochemical characterization, and biological activity is not yet established. This document, therefore, serves as a forward-looking investigational framework for researchers and drug development professionals. It synthesizes established principles of medicinal chemistry and chemical biology to propose a structured, in-depth approach for the elucidation of this molecule's properties and its potential as a therapeutic agent. The protocols and methodologies outlined herein are designed to be self-validating, providing a robust pathway from chemical synthesis to biological characterization.

Introduction: The Rationale for Investigation

The molecular architecture of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine presents a compelling case for its investigation as a potential modulator of biological systems. The structure incorporates a 2-aminopyridine moiety, a well-established pharmacophore known to engage with a variety of biological targets, and a pyrrolidine ring, which can impart favorable pharmacokinetic properties and provide a three-dimensional scaffold for precise target interaction.[1] The strategic placement of a methyl group on the pyridine ring can further influence the molecule's electronic properties and metabolic stability. Given the prevalence of these structural motifs in centrally active and systemically distributed drugs, a thorough investigation into this specific combination is warranted.

Chemical Identity and Known Properties

A foundational step in the investigation of any new chemical entity is the confirmation of its identity and the compilation of its known properties.

| Identifier | Value | Source |

| IUPAC Name | 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | - |

| CAS Number | 1258650-60-0 | |

| Synonym | 5-methyl-N-(3-pyrrolidinylmethyl)-2-pyridinamine | |

| Molecular Formula | C₁₁H₁₇N₃ | |

| InChI Key | BRACWWFOQZIZQC-UHFFFAOYSA-N |

Table 1: Chemical Identifiers and Basic Properties

At present, publicly available, peer-reviewed data on the detailed physicochemical properties (e.g., melting point, boiling point, pKa, solubility) and spectroscopic data (e.g., ¹H NMR, ¹³C NMR, MS, IR) of the isolated compound are scarce. The generation and documentation of this data is a critical first step in its characterization.

Proposed Synthetic and Purification Protocol

The synthesis of N-substituted 2-aminopyridines is a well-trodden path in organic chemistry, offering several potential routes to 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. A logical and efficient approach would be a reductive amination strategy.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

Detailed Experimental Protocol

-

Imine Formation and Reduction:

-

To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-Boc-3-pyrrolidinecarboxaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to avoid reduction of the pyridine ring.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Boc Deprotection:

-

Dissolve the crude N-Boc protected product in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of a suitable eluent system (e.g., DCM/methanol with a small percentage of ammonium hydroxide to prevent protonation of the amines on the silica) to afford the pure 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

-

Proposed Physicochemical and Structural Characterization

A comprehensive characterization of the purified compound is essential to confirm its identity and purity.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and assess purity. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal stability. |

| Aqueous Solubility and pKa Determination | To assess key physicochemical properties relevant to its pharmacokinetic profile. |

Table 2: Proposed Analytical Characterization Methods

Proposed Biological Investigation Strategy

Given the structural motifs present in 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, a tiered approach to biological screening is proposed to efficiently identify its potential therapeutic applications.

Initial High-Throughput Screening (HTS)

A broad initial screening against a panel of diverse biological targets is recommended. This could include:

-

Receptor Binding Assays: A panel of G-protein coupled receptors (GPCRs) and ion channels, particularly those implicated in central nervous system disorders.

-

Enzyme Inhibition Assays: A panel of kinases, proteases, and other enzymes relevant to oncology, inflammation, and metabolic diseases.

Focused Secondary and Tertiary Assays

Based on the results of the initial HTS, more focused assays should be conducted to confirm and characterize any observed activity.

Caption: Proposed workflow for the biological evaluation of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

Potential Therapeutic Areas of Interest

While empirical data is required, the structural features of the molecule suggest potential activity in the following areas:

-

Neuroscience: The 2-aminopyridine and pyrrolidine moieties are present in numerous CNS-active compounds.

-

Oncology: The 2-aminopyridine scaffold is a key component of several kinase inhibitors.

-

Inflammatory Diseases: Modulation of various signaling pathways involved in inflammation can be achieved with compounds containing similar structural elements.

Conclusion

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine represents a novel chemical entity with the potential for interesting biological activity. This guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and biological evaluation. By following the proposed protocols, researchers can systematically uncover the therapeutic potential of this promising molecule and contribute valuable knowledge to the field of drug discovery.

References

- Yin, J., & Buchwald, S. L. (2000). A General and Efficient Method for the 2-Amination of Pyridines. Organic Letters, 2(9), 1101–1104.

-

MilliporeSigma. (n.d.). 5-methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine. Retrieved February 20, 2026, from [Link]

Sources

Methodological & Application

A Robust, Two-Step Protocol for the Gram-Scale Synthesis of a Key Pyridinyl-Pyrrolidine Building Block

An Application Note for the Synthesis of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described synthetic route is a robust, two-step process commencing from commercially available starting materials. The core transformation is a palladium-catalyzed Buchwald-Hartwig amination, which efficiently couples 2-bromo-5-methylpyridine with a Boc-protected aminomethylpyrrolidine. The subsequent deprotection step under acidic conditions yields the target compound with high purity. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction setup, execution, purification, and troubleshooting.

Introduction

The privileged structures of pyridine and pyrrolidine rings are frequently incorporated into pharmacologically active molecules. The title compound, 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, combines these two motifs, making it an attractive intermediate for library synthesis and lead optimization campaigns. Traditional methods for constructing such C-N bonds can be arduous. The protocol outlined herein leverages a modern, reliable cross-coupling strategy—the Buchwald-Hartwig amination—to ensure high yields and operational simplicity. This is followed by a standard acid-labile deprotection of the tert-butyloxycarbonyl (Boc) group.

The rationale for this two-step approach is rooted in efficiency and control. The Buchwald-Hartwig reaction provides a highly selective method for forming the aryl-amine bond, avoiding the over-alkylation issues often seen with other methods like direct nucleophilic substitution.[1] The use of a Boc-protected amine is critical, as it prevents unwanted side reactions and simplifies purification of the intermediate.[2]

Overall Synthetic Scheme

The synthesis proceeds in two distinct steps as illustrated below:

Caption: Two-step synthesis workflow.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier Recommendation |

| 2-bromo-5-methylpyridine | C₆H₆BrN | 172.02 | Sigma-Aldrich, Combi-Blocks |

| tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | Sigma-Aldrich, Chem-Impex[3] |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | Strem, Sigma-Aldrich |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | C₃₉H₃₂OP₂ | 578.62 | Strem, Sigma-Aldrich |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Sigma-Aldrich, Acros Organics |

| Anhydrous Toluene | C₇H₈ | 92.14 | Acros Organics (AcroSeal) |

| 4.0 M Hydrochloric acid in 1,4-Dioxane | HCl | 36.46 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Fisher Scientific |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Sorbent Technologies |

Safety Precaution: Palladium catalysts, phosphine ligands, and sodium tert-butoxide are air and/or moisture sensitive and should be handled under an inert atmosphere. NaOtBu is a strong base and is corrosive. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(((5-methylpyridin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

This step involves the palladium-catalyzed C-N cross-coupling of the aryl bromide and the protected amine.

Caption: Simplified Buchwald-Hartwig amination cycle.

Procedure:

-

Vessel Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylpyridine (1.72 g, 10.0 mmol, 1.0 equiv).

-

Reagent Addition (Inert Atmosphere): Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. Under a positive pressure of inert gas, add Pd₂(dba)₃ (91.6 mg, 0.10 mmol, 0.01 equiv), Xantphos (173.6 mg, 0.30 mmol, 0.03 equiv), and sodium tert-butoxide (1.15 g, 12.0 mmol, 1.2 equiv).

-

Solvent and Reactant Addition: Add anhydrous toluene (50 mL) via syringe. Begin stirring to create a suspension. In a separate vial, dissolve tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (2.20 g, 11.0 mmol, 1.1 equiv) in anhydrous toluene (10 mL) and add this solution to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C in an oil bath and maintain for 12-16 hours. The mixture will typically turn from a reddish-purple to a dark brown color.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes) or LC-MS. The disappearance of the 2-bromo-5-methylpyridine spot indicates completion.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst. Rinse the pad with additional ethyl acetate (50 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate to yield the Boc-protected intermediate as a pale yellow solid or viscous oil. (Expected yield: 80-90%).

Step 2: Synthesis of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

This final step removes the Boc protecting group to unmask the pyrrolidine nitrogen.

Procedure:

-

Reaction Setup: Dissolve the purified intermediate from Step 1 (e.g., 2.33 g, 8.0 mmol, 1.0 equiv) in dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask with a stir bar.

-

Deprotection: To the stirring solution, add 4.0 M HCl in 1,4-dioxane (20 mL, 80.0 mmol, 10.0 equiv) dropwise at room temperature. Effervescence (isobutylene gas evolution) may be observed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically complete when gas evolution ceases. Monitor by TLC or LC-MS to confirm the consumption of the starting material.

-

Concentration: Remove the solvent and excess HCl under reduced pressure. This will yield the dihydrochloride salt of the product as a solid or semi-solid.

-

Neutralization and Extraction: Dissolve the crude salt in water (50 mL) and cool in an ice bath. Basify the aqueous solution by slowly adding 2 M sodium hydroxide (NaOH) solution until the pH is >10.

-

Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The final product, 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, should be obtained as a solid or oil. (Expected yield: 90-98%).

Discussion and Field-Proven Insights

-

Catalyst System: The choice of Pd₂(dba)₃ as the palladium precursor and Xantphos as the ligand is critical for this transformation. Xantphos is a bulky, electron-rich ligand with a large "bite angle" that facilitates the reductive elimination step, which is often the rate-limiting step in Buchwald-Hartwig aminations.[1]

-

Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine nucleophile without competing in the reaction. Its purity is crucial; use freshly opened bottles or material stored in a glovebox.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will be deactivated if the reaction is not performed under an inert atmosphere of nitrogen or argon. All glassware should be oven or flame-dried, and solvents must be anhydrous.

-

Deprotection Monitoring: During the Boc deprotection, the formation of the product can be visualized on a TLC plate. The product will have a much lower Rf value and may streak due to its basic nature. Staining with ninhydrin can help visualize the primary/secondary amines.

-

Final Product Handling: The final free-base product is a basic amine and should be stored under an inert atmosphere to prevent slow oxidation and reaction with atmospheric carbon dioxide.

References

-

Grychowska, K., Pietruś, W., Kulawik, L., & Zajdel, P. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

-

Ramapanicker, R., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. J Org Chem. Available at: [Link]

- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubMed. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. J Org Chem. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

- Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc.

-

ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Royal Society of Chemistry. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

MilliporeSigma. (n.d.). 5-methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Green Organic Synthesis of N-Methylpyrrolidine. Retrieved from [Link]

Sources

optimal reaction conditions for coupling 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Application Note: Optimal Reaction Conditions for Coupling 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Executive Summary & Chemotype Analysis

The molecule 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS 1258650-60-0) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase and GPCR inhibitor programs. Its structure features a semi-rigid diamine linker connecting a polar pyridine headgroup (often a hinge binder or solvent-exposed motif) with a secondary pyrrolidine amine (the coupling handle).

Key Chemical Challenges:

-

Dual Amine Functionality: The molecule contains two secondary amines. However, their nucleophilicity differs by orders of magnitude.

-

Site A (Pyrrolidine): Aliphatic, highly nucleophilic (

). -

Site B (Pyridine-2-amine): Aromatic, electron-deficient, poor nucleophile (

).

-

-

Salt Forms: Commercial supplies are typically HCl or TFA salts. Failure to neutralize the salt in situ is the #1 cause of reaction failure.

-

Polarity: The free base is highly polar, necessitating specific extraction protocols (e.g., DCM:IPA mixtures) rather than standard EtOAc workups.

This guide details the optimized protocols for chemoselective coupling at the pyrrolidine nitrogen without the need for protecting group manipulations on the pyridine amine.

Reactivity Profile & Decision Tree

The following logic flow dictates the optimal reaction conditions based on your electrophile.

Figure 1: Decision matrix for selecting coupling conditions based on electrophile class.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Standard)

Best for: Attaching the scaffold to carboxylic acid cores (e.g., proline derivatives, benzoic acids).

Rationale: HATU provides rapid activation. The use of DMF ensures solubility of the polar salt starting material.

Reagents:

-

Amine (HCl salt): 1.0 equiv

-

Carboxylic Acid: 1.1 equiv[1]

-

HATU: 1.2 equiv

-

DIPEA (Diisopropylethylamine): 3.5 – 4.0 equiv (Critical for salt neutralization)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.0 eq only at this stage). Stir at RT for 5–10 minutes. Color change to yellow/orange is normal.

-

Addition: Add the Amine HCl salt (1.0 eq) to the reaction vessel.

-

Neutralization: Immediately add the remaining DIPEA (2.5–3.0 eq).

-

Note: If the amine is added as a free base, reduce total DIPEA to 1.5 eq.

-

-

Reaction: Stir at Room Temperature for 1–2 hours. Monitor by LCMS.

-

Workup (Optimized for Polarity):

-

Dilute with EtOAc. Wash with sat.

(2x) and Brine (1x). -

Critical: If the product is highly polar and stays in the aqueous phase, switch extraction solvent to DCM:IPA (3:1) .

-

Dry over

, filter, and concentrate.

-

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Coupling to 2,4-dichloropyrimidine, chloropyridines, or fluoro-nitrobenzenes.

Rationale: The aliphatic pyrrolidine nitrogen is significantly more nucleophilic than the pyridine amine. Under thermal conditions, it selectively displaces the halide without protecting the pyridine amine.

Reagents:

-

Amine (HCl salt): 1.0 equiv

-

Heteroaryl Halide (e.g., 2,4-dichloropyrimidine): 1.1 equiv[1]

-

Base: DIPEA (3.0 equiv) or

(3.0 equiv) -

Solvent: n-Butanol (preferred) or DMSO.

Step-by-Step:

-

Setup: Combine the Heteroaryl Halide and Amine Salt in n-Butanol (0.2 M).

-

Base: Add DIPEA (3.0 eq).

-

Heating: Heat to 80–100°C for 2–4 hours.

-

Control: Do not exceed 120°C, or the pyridine-2-amine nitrogen may begin to compete, leading to bis-substitution byproducts.

-

-

Workup:

-

Cool to RT. Evaporate n-Butanol (azeotrope with heptane if needed).

-

Redissolve residue in DCM/MeOH and purify via SCX-2 (Strong Cation Exchange) chromatography to remove non-basic impurities.

-

Critical Optimization Data

| Parameter | Standard Condition | Optimized Condition | Why? |

| Stoichiometry | 1:1 Amine:Acid | 1:1.1 Amine:Acid | Ensures complete consumption of the valuable amine scaffold. |

| Base (Amide) | DIPEA | DIPEA is less nucleophilic and prevents acyl-ammonium side reactions. | |

| Solvent (SNAr) | DMF | n-Butanol | Protic solvents like n-BuOH stabilize the transition state in SNAr, accelerating the reaction. |

| Purification | Silica Flash | C18 Reverse Phase or SCX | The diamine nature causes streaking on silica. SCX (Catch & Release) is superior. |

Troubleshooting & FAQ

Q: My reaction yields are low (<20%). What is happening? A: The most common culprit is the salt form . If you use the HCl salt and only 1.0 eq of base, the amine remains protonated and unreactive. You must use at least 1 eq of base to neutralize the HCl, plus the standard equivalents for the reaction. Ensure pH > 8 using wet pH paper.

Q: I see two spots on TLC/LCMS with the same mass (Isomers?). A: If coupling to a chiral acid, you may be seeing diastereomers if the pyrrolidine scaffold is racemic. (Note: The CAS 1258650-60-0 is often supplied as a racemate or specific enantiomer; check your CoA). If coupling to a dichloro-heterocycle, you may have regioisomers (substitution at C2 vs C4). Lower the temperature to improve regioselectivity.

Q: Can I use the Pyridine-2-amine for coupling? A: Yes, but it requires different conditions. You must protect the pyrrolidine (e.g., Boc-anhydride) first. Then, use Buchwald-Hartwig conditions (Pd-catalyzed) to couple the pyridine amine. It will not react under standard amide coupling conditions efficiently.

References

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[2] (Principles of diamine pKa and solubility).

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

-

Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394. (Discussion on saturated heterocycles like pyrrolidines). Link

-

Enamine Ltd. (2023). Building Block: 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine HCl. Certificate of Analysis and MSDS. Link

Sources

using 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine as a building block in heterocycle synthesis

Application Note: Strategic Utilization of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine in Heterocycle Synthesis

Abstract & Strategic Overview

The molecule 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine represents a high-value "bifunctional linker" in medicinal chemistry. Its structure combines a 2-aminopyridine motif (a privileged pharmacophore for kinase hinge binding and GPCR modulation) with a pyrrolidine tail (a solubilizing group and vector for fragment growth).

For the synthetic chemist, this molecule presents a classic challenge of chemoselectivity . It contains three distinct nitrogen centers:[1]

-

Pyrrolidine Nitrogen (N

): A highly nucleophilic, secondary aliphatic amine. -

Exocyclic Amine (N

): A secondary amine conjugated to the pyridine ring, significantly less nucleophilic. -

Pyridine Nitrogen (N

): A basic, heteroaromatic nitrogen capable of coordination but generally non-nucleophilic in substitution reactions.

This guide details protocols to selectively leverage the Pyrrolidine Nitrogen for coupling to core scaffolds (S

Structural Analysis & Reactivity Hierarchy

Understanding the pK

-

N

(Pyrrolidine): pK -

N

(Linker): pK -

N

(Ring): pK

Figure 1: Chemoselectivity map. The pyrrolidine nitrogen is the exclusive site of reaction under standard nucleophilic substitution conditions.

Protocol 1: Selective S Ar Coupling to Heteroaryl Chlorides

Application: Attaching the building block to a core scaffold (e.g., 4-chloropyrimidine, 2-chloroquinoline) to synthesize kinase inhibitor libraries.

Rationale: The aliphatic pyrrolidine amine is

Materials

-

Building Block: 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (1.0 equiv).

-

Electrophile: 2,4-dichloropyrimidine or similar activated heteroaryl chloride (1.0 – 1.1 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv). -

Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology

-

Preparation: In a reaction vial, dissolve the electrophile (1.0 mmol) in IPA (5 mL, 0.2 M).

-

Base Addition: Add DIPEA (2.5 mmol). Note: Excess base is crucial to neutralize HCl generated and prevent protonation of the pyrrolidine.

-

Nucleophile Addition: Add the building block (1.0 mmol) slowly at room temperature.

-

Reaction:

-

For highly activated substrates (e.g., pyrimidines): Stir at ambient temperature for 2–4 hours.

-

For deactivated substrates (e.g., pyridines): Heat to 80°C–100°C for 12 hours.

-

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the starting amine (

) and formation of the product.-

Checkpoint: If bis-substitution is observed (rare), lower the temperature and add the amine dropwise.

-

-

Workup:

-

Evaporate volatiles.

-

Redissolve in DCM/MeOH (9:1).

-

Wash with sat. NaHCO

.

-

-

Purification: Flash chromatography (DCM/MeOH/NH

gradient). The free aminopyridine headgroup is polar; use a gradient up to 10% MeOH.

Data Summary: Solvent Effects on Yield

| Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |

| IPA | 80 | 4 | 88 | Cleanest profile; product often precipitates on cooling. |

| NMP | 100 | 2 | 92 | Best for unreactive chlorides; requires aqueous workup. |

| DMF | 100 | 3 | 85 | Potential for dimethylamine impurities (from DMF decomposition). |

Protocol 2: Reductive Amination for Library Expansion

Application: Derivatizing the pyrrolidine nitrogen with aldehydes to tune lipophilicity (logD) or introduce specific binding elements.

Rationale: Sodium triacetoxyborohydride (STAB) is used as a mild reducing agent that will not reduce the pyridine ring or affect the exocyclic amine.

Methodology

-

Imine Formation: Dissolve 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

-

Catalyst: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Quench: Stir overnight. Quench with sat. NaHCO

. -

Extraction: Extract with DCM. The organic layer contains the tertiary amine product.

Critical Troubleshooting & Optimization

Issue: "Poisoning" of Palladium Catalysts

When using this building block in Buchwald-Hartwig couplings (e.g., reacting the other end of a di-halo scaffold), the 2-aminopyridine moiety can chelate Pd species, killing the reaction.

-

Solution: Use precatalysts like XPhos Pd G3 or BrettPhos Pd G3 which are robust against chelation.

-

Alternative: Protect the exocyclic amine with a Boc group before the Pd step, though this adds synthetic steps.

Issue: Regioselectivity Failure

If the electrophile is extremely reactive (e.g., sulfonyl chlorides), the exocyclic amine might react.

-

Validation: Use 1H NMR.

Application Workflow: Kinase Inhibitor Synthesis

The following diagram illustrates a typical workflow using this building block to generate a CDK-targeted library.

Figure 2: Standard workflow for integrating the building block into a bis-heteroaryl scaffold.

References

-

Nucleophilic Arom

Ar) Methodology:-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.

- Context: Discusses the use of pyrrolidines to improve solubility and metabolic stability in drug candid

-

-

Aminopyridine Scaffolds in Kinase Inhibitors

-

Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50.

- Context: Validates the 2-aminopyridine motif as a critical hinge-binding element.

-

-

Chemoselectivity of Diamines

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394.

- Context: General strategies for selective functionalization of heteroarom

-

-

Graphviz Visualization Standards

-

Gansner, E. R., & North, S. C. (2000). An open graph visualization system and its applications to software engineering. Software: Practice and Experience.

-

(Note: While specific patents exist for this exact molecule, the references above provide the authoritative chemical grounding for the methodologies described.)

Sources

- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 2. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

Application Note: A Systematic Approach to Solvent Selection for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Abstract

The selection of an appropriate solvent is a critical, foundational step in pharmaceutical development, profoundly influencing process efficiency, yield, crystal form, and the ultimate safety and bioavailability of an Active Pharmaceutical Ingredient (API).[1][2] This guide provides a comprehensive, in-depth methodology for selecting and validating a suitable solvent system for the novel compound 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. We present a systematic workflow that integrates theoretical solubility prediction models with rigorous experimental verification protocols. By grounding our approach in first-principles thermodynamics and established best practices, this document serves as a practical guide for researchers, chemists, and formulation scientists to navigate the complexities of solvent selection, ensuring a scientifically sound, safe, and efficient development pathway.

Physicochemical Profile of the Solute

A thorough understanding of the solute's molecular properties is the logical starting point for any solvent selection process. The structure of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine dictates its intermolecular interaction potential.

Chemical Structure:

-

Formula: C₁₁H₁₇N₃

-

Molecular Weight: 191.27 g/mol (approx.)

-

Key Features:

-

Aminopyridine Moiety: The pyridine ring is aromatic, while the exocyclic amine provides a primary hydrogen bond donor site and a basic nitrogen atom.

-

Pyrrolidine Ring: A saturated, non-aromatic heterocycle containing a secondary amine, which is a key hydrogen bond acceptor and a strong basic center.

-

Methyl Group: Adds a degree of lipophilicity to the aromatic system.

-

Inferred Properties: Based on its structure, the molecule possesses both hydrophilic (multiple nitrogen atoms, H-bond donor/acceptor sites) and lipophilic (aromatic and aliphatic hydrocarbon portions) characteristics. The presence of two basic nitrogen centers (pyridine and pyrrolidine) strongly implies that its solubility will be highly dependent on the pH of the medium. The molecule is expected to be a weak base, readily forming salts in acidic conditions to enhance aqueous solubility.

Theoretical Solvent Screening: A Predictive Framework

Before committing to extensive lab work, computational tools can efficiently screen a wide range of solvents to identify a smaller, high-potential subset for experimental testing. This predictive-first approach conserves time, resources, and minimizes waste.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components.[3]

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their respective HSP values are similar. This similarity is often visualized as a "solubility sphere" in 3D Hansen space, where the distance (Ra) between the solute and solvent coordinates is calculated. The Relative Energy Difference (RED) number is used to predict miscibility:[4][5]

-

RED < 1: High affinity (likely to dissolve).

-

RED = 1: Borderline affinity.

-

RED > 1: Low affinity (unlikely to dissolve).

COSMO-RS (Conductor-like Screening Model for Real Solvents)

For a more rigorous, quantum mechanics-based prediction, COSMO-RS is a powerful tool.[6] It calculates the thermodynamic properties of fluids and solutions from the molecular surface polarity of the individual components.[7][8] This method excels where simple parameter-based models may fail, as it inherently accounts for complex intramolecular effects like electron delocalization and steric hindrance. COSMO-RS can generate a ranked list of solvents by predicted solubility (in g/L or mol/L) without requiring prior experimental data, making it ideal for in silico screening in the early stages of drug discovery.[9][10][11]

Workflow for Theoretical Screening

The following workflow outlines a systematic approach to computational solvent screening.

Caption: Workflow for theoretical solvent prediction.

Practical Considerations: Safety and Regulatory Guidance

Theoretical predictions must be filtered through the lens of safety, environmental impact, and process suitability. Pharmaceutical solvent selection is strictly governed by guidelines from the International Council for Harmonisation (ICH).[1][12]

-

Class 1 Solvents: Banned. Known or suspected carcinogens and environmental hazards.

-

Class 2 Solvents: Use should be limited. Inherently toxic or environmentally hazardous.

-

Class 3 Solvents: Preferred. Low toxic potential.

-

Other Solvents: Solvents for which no adequate toxicological data is available should be used with caution.[1]

Many pharmaceutical companies have developed their own solvent selection guides, which rank common solvents based on a combination of safety, health, environmental, and quality metrics.[13]

Table 1: Selected Pharmaceutical Solvents with Key Properties

| Solvent | ICH Class | Boiling Point (°C) | Dielectric Constant (20°C) | Type | Rationale for Use |

|---|---|---|---|---|---|

| Water | - | 100.0 | 80.1 | Polar Protic | Safest solvent, ideal for salts, pH modification is key. |

| Ethanol | 3 | 78.3 | 24.6 | Polar Protic | Good general-purpose solvent, low toxicity.[14] |

| Isopropanol (IPA) | 3 | 82.6 | 19.9 | Polar Protic | Similar to ethanol, slightly more lipophilic. |

| Acetone | 3 | 56.0 | 20.7 | Polar Aprotic | Strong solvent, highly volatile.[14] |

| Ethyl Acetate | 3 | 77.1 | 6.0 | Polar Aprotic | Common in synthesis and crystallization. |

| Acetonitrile | 2 | 81.6 | 37.5 | Polar Aprotic | High solvent power, but Class 2 toxicity. |

| Dimethyl Sulfoxide (DMSO) | - | 189.0 | 46.7 | Polar Aprotic | Excellent solvent power, but high boiling point makes removal difficult. |

| 2-Methyltetrahydrofuran (2-MeTHF) | - | 80.0 | 7.0 | Ether | Greener alternative to THF, moderate polarity. |

| Toluene | 2 | 110.6 | 2.4 | Nonpolar | Useful for nonpolar compounds, but Class 2 toxicity. |

| Heptane | 3 | 98.4 | 1.9 | Nonpolar | Standard nonpolar solvent for purification/crystallization. |

Experimental Solubility Determination: Protocols

Experimental validation is non-negotiable. The methods chosen depend on the stage of development, balancing throughput with accuracy.

Protocol 4.1: Kinetic Solubility Assessment via Turbidimetry

This is a high-throughput method suitable for early-stage screening to quickly identify promising solvents. It measures the concentration at which the compound precipitates from a stock solution.

Objective: To rapidly estimate the solubility of the compound in multiple solvents.

Materials:

-

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

-

High-purity DMSO

-

Candidate solvents (from theoretical screen)

-

96-well microplates (UV-transparent)

-

Plate reader with turbidimetry or nephelometry capability

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, add the candidate solvents to different columns.

-

Compound Addition: Using a multichannel pipette, add a small volume of the DMSO stock solution to each well and mix thoroughly. This creates a range of concentrations.

-

Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.

-

Measurement: Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Causality: The use of a DMSO stock allows for the rapid creation of supersaturated solutions. Precipitation is a kinetically driven process, providing a quick, albeit often overestimated, measure of solubility. This method is excellent for rank-ordering solvents but is not a measure of true thermodynamic equilibrium.

Protocol 4.2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the true solubility of a compound at equilibrium.[15][16]

Objective: To accurately determine the saturation concentration of the compound in a given solvent at a specific temperature.

Materials:

-

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (solid)

-

Candidate solvents

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

HPLC-UV system with a validated quantification method

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 1-2 mL). "Excess" means undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the mixture for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24h and 48h).

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling & Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration. The solubility is reported in units such as mg/mL or mM.

Causality: This method ensures that the dissolved and solid phases are in true thermodynamic equilibrium, providing the most accurate and reliable solubility value. The use of HPLC-UV provides precise and specific quantification of the dissolved analyte.

Experimental Workflow Diagram

Caption: Decision workflow for experimental solubility testing.

Data Interpretation and Final Selection

The final choice of solvent is a multi-parameter decision. The ideal solvent not only provides high solubility but also aligns with process, safety, and economic requirements.

Table 2: Example Decision Matrix for Final Solvent Selection

| Solvent | Measured Solubility (mg/mL) | ICH Class | Boiling Point (°C) | Cost (Relative) | Process Notes | Final Rank |

|---|---|---|---|---|---|---|

| Ethanol | [Experimental Data] | 3 | 78.3 | Low | Easy to remove, low toxicity. | |

| Ethyl Acetate | [Experimental Data] | 3 | 77.1 | Low | Good for crystallization, immiscible with water. | |

| 2-MeTHF | [Experimental Data] | - | 80.0 | Medium | "Green" solvent, good THF replacement. | |

| Acetonitrile | [Experimental Data] | 2 | 81.6 | Medium | High solubility but requires strict process control. |

| ...other candidates | ... | ... | ... | ... | ... | ... |

pH Adjustment: For this basic compound, solubility in protic solvents (especially water) can be dramatically increased by adding a small amount of a pharmaceutically acceptable acid (e.g., HCl, citric acid, tartaric acid) to form a salt in situ. This should be a primary strategy when aqueous systems are desired.

Conclusion

A robust and defensible solvent selection strategy is built upon a tiered approach that begins with broad, predictive computational screening and culminates in precise, accurate experimental measurement. By integrating theoretical models like HSP and COSMO-RS with the gold-standard shake-flask method, researchers can efficiently identify a solvent system for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine that is optimized for solubility, safety, and processability. This systematic methodology mitigates risks in downstream development and lays a solid foundation for successful formulation and manufacturing.

References

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Retrieved from [Link]

-

Ghasemzadeh, H., & Abolghasemi, M. M. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. Retrieved from [Link]

-

Klamt, A., Eckert, F., & Arlt, W. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computer-Aided Molecular Design, 16(5-6), 409-418. Retrieved from [Link]

-

Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

-

Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Duc-Duc, V., & Gourlain, C. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved from [Link]

-

Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

-

Basicmedical Key. (2016, August 14). Pharmaceutical Solvents. Retrieved from [Link]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Retrieved from [Link]

-

Yamamoto, H. (2024). Formulation Using Hansen Solubility Parameters. In Drug Development Supported by Informatics (pp. 335-357). Retrieved from [Link]

-

UCL Discovery. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

-

Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

-

University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Research Journal of Pharmacy and Life Sciences. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]

-

Amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 5-methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine. Retrieved from [Link]

Sources

- 1. rjpls.org [rjpls.org]

- 2. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]

- 6. COSMO-RS - Wikipedia [en.wikipedia.org]

- 7. scm.com [scm.com]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. approcess.com [approcess.com]

- 11. zenodo.org [zenodo.org]

- 12. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 13. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 14. Pharmaceutical Solvents | Basicmedical Key [basicmedicalkey.com]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

Application Note: Rational Salt Selection and Preparation for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Abstract

This application note provides a comprehensive technical guide for the preparation, screening, and characterization of pharmaceutical salts of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS 1258650-60-0). As a diamine scaffold containing both a highly basic secondary amine (pyrrolidine) and a moderately basic heteroaromatic amine (2-aminopyridine), this molecule presents unique challenges and opportunities for solid-state optimization. This protocol details the logic for selective mono- vs. bis-protonation, solvent selection strategies to avoid oiling out, and step-by-step methodologies for generating crystalline salts suitable for drug development.

Molecular Analysis & Pre-Formulation Logic

Before initiating wet chemistry, a theoretical evaluation of the molecule's ionization centers is critical to determine the stoichiometry of the salt.

Structural pKa Assessment

The subject molecule contains two distinct basic centers. Understanding the

-

Primary Basic Center (Pyrrolidine Nitrogen):

-

Type: Aliphatic secondary amine.

-

Estimated pKa: ~10.5 – 11.0.

-

Reactivity: Highly basic; will protonate first. Suitable for salt formation with weak and strong acids.

-

-

Secondary Basic Center (Pyridine Nitrogen):

-

Type: Heteroaromatic amine (2-aminopyridine moiety).[1]

-

Estimated pKa: ~6.5 – 7.0 (The electron-donating amino group at C2 increases basicity relative to unsubstituted pyridine).

-

Reactivity: Moderately basic. Protonation requires a strong acid (e.g., HCl, H₂SO₄, Methanesulfonic acid).

-

The "Rule of 3" Application

For a stable salt species, the difference between the pKa of the base and the acid (

-

Pyrrolidine (pKa ~11): Forms stable salts with acids having pKa < 8 (e.g., Succinic, Tartaric, Acetic).

-

Pyridine (pKa ~7): Forms stable salts only with acids having pKa < 4 (e.g., HCl, Methanesulfonic, Maleic).

-

Target 1: Mono-Salts. Targeting the pyrrolidine nitrogen is the most robust strategy. Use 1.05 equivalents of acid.

-

Target 2: Bis-Salts. Targeting both nitrogens requires >2.2 equivalents of a strong acid. Risk:[2] Bis-salts of aminopyridines are often highly hygroscopic due to high charge density.

Salt Screening Workflow

The following decision tree outlines the experimental logic for selecting the optimal salt form.

Figure 1: Strategic workflow for salt screening of diamine scaffolds.

Experimental Protocols

Protocol A: Solubility Profiling (Pre-Screen)

Objective: Identify solvents where the free base is soluble, but the resulting salt is likely to precipitate (antisolvent effect) or crystallize upon cooling.

-

Weigh 10 mg of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine into 5 HPLC vials.

-

Add 100 µL of the following solvents stepwise:

-

Methanol (MeOH)

-

Isopropanol (IPA)

-

Ethyl Acetate (EtOAc)

-

Tetrahydrofuran (THF)

-

Acetonitrile (MeCN)

-

-

Observation:

-

High Solubility: MeOH, THF (Good for dissolving base).

-

Low Solubility: EtOAc, MeCN (Good anti-solvents).

-

Protocol B: Primary Salt Screen (Small Scale)

Scope: Preparation of Mono-HCl, Mono-Mesylate, and Mono-Succinate.

Reagents:

-

API: 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (1.0 eq).

-

Acids:

-

Hydrochloric acid (4M in Dioxane).

-

Methanesulfonic acid (neat, dilute to 1M in THF).

-

Succinic acid (solid, dissolve in hot EtOH).

-

Step-by-Step Procedure:

-

Dissolution: Dissolve 500 mg (approx. 2.6 mmol) of the free base in 5 mL of IPA (Isopropanol). Ensure complete dissolution. If cloudy, filter through a 0.45 µm PTFE syringe filter.

-

Acid Addition (Controlled):

-

For HCl Salt: Add 0.65 mL of 4M HCl in Dioxane (2.6 mmol, 1.0 eq) dropwise at room temperature (25°C) while stirring at 500 rpm.

-

For Mesylate Salt: Add 2.6 mL of 1M MsOH in THF dropwise.

-

For Succinate Salt: Add a hot solution of 307 mg succinic acid in 2 mL EtOH.

-

-

Nucleation Induction:

-

The HCl salt often precipitates immediately. If so, stir the slurry for 2 hours to ripen the crystals.

-

If no precipitate forms (common with organic acids), heat the solution to 60°C for 30 minutes, then cool slowly to 4°C at a rate of 0.5°C/min.

-

-

Anti-Solvent Crash (Contingency):

-

If the solution remains clear at 4°C, add Methyl tert-butyl ether (MTBE) or Ethyl Acetate dropwise until turbidity persists. Stir for 12 hours.

-

-

Isolation:

-

Filter the solids using a vacuum Buchner funnel.

-

Wash the cake with 2 volumes of cold MTBE.

-

Dry in a vacuum oven at 40°C for 24 hours.

-

Protocol C: Scale-Up & Polymorph Control (Reactive Crystallization)

Context: Once a hit (e.g., Mono-Succinate) is identified, use this protocol for gram-scale production to ensure polymorphic purity.

-

Reactor Setup: Equip a 100 mL jacketed reactor with an overhead stirrer and temperature probe.

-

Charge Base: Add 5.0 g of free base and 40 mL of Ethanol . Heat to 50°C .

-

Charge Acid: In a separate vessel, dissolve 1.05 equivalents of the selected acid in 20 mL of Ethanol . Heat to 50°C .

-

Dosing: Add the acid solution to the base solution over 60 minutes via a peristaltic pump. Crucial: Keeping the temperature hot prevents rapid, amorphous precipitation.

-

Cooling Crystallization:

-

Hold at 50°C for 1 hour.

-

Cool to 20°C over 4 hours (linear ramp).

-

Hold at 20°C for 2 hours.

-

-

Filtration: Filter and wash with cold Ethanol/MTBE (1:1).

Characterization & Data Interpretation

After isolation, the salts must be validated.

Expected Data Profile

| Parameter | Free Base | Mono-HCl Salt | Mono-Succinate Salt |

| Appearance | Yellow Oil / Waxy Solid | White/Off-white Powder | White Crystalline Solid |

| Melting Point (DSC) | < 50°C (approx) | > 180°C (Decomp) | 120°C – 150°C (Sharp) |

| Hygroscopicity (DVS) | High | Moderate to High | Low (Preferred) |

| Solubility (Water) | Low (< 0.1 mg/mL) | High (> 50 mg/mL) | Moderate (> 10 mg/mL) |

Troubleshooting "Oiling Out"

A common issue with aminopyridine/pyrrolidine salts is the formation of a viscous oil instead of crystals.

-

Cause: Presence of impurities or too high solubility in the chosen solvent.

-

Remedy:

-

Change Solvent: Switch from alcohols (IPA/EtOH) to Acetone or Acetonitrile.

-

Vapor Diffusion: Dissolve the oil in a minimum amount of Methanol. Place the open vial inside a larger jar containing MTBE. Seal the jar to allow slow diffusion.

-

References

-

Compound Identity: 5-methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine. CAS: 1258650-60-0. Available from Sigma-Aldrich and Enamine.

-

Salt Selection Methodology: Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for pKa-based salt selection).

-

Aminopyridine Chemistry: Process for producing aminopyridines. WO2012095691A1. (Describes industrial handling and isolation of aminopyridine derivatives).

-

Pyrrolidine Drug Scaffolds: The Pyrrolidine Scaffold: A Comprehensive Technical Guide. BenchChem. (Context on pyrrolidine solubility and biological activity).

- General Protocol:High-Throughput Salt Screening for API Development.

Sources

- 1. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1024791C - Process for preparing pyrrolidine derivatives and their salts - Google Patents [patents.google.com]

Application Notes and Protocols for the Scalable Manufacturing of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Introduction: Strategic Importance and Synthesis Overview

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, combining a substituted pyridine ring with a pyrrolidine moiety, is prevalent in a range of therapeutic agents. The development of a robust, scalable, and economically viable manufacturing process for this compound is therefore of significant interest to the pharmaceutical and drug development industries.

This document provides a comprehensive guide to a scalable manufacturing process for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. The presented synthesis is designed for efficiency, scalability, and control, addressing the critical parameters required for industrial production. The overall synthetic strategy is a convergent approach, commencing with the preparation of two key building blocks: 2-amino-5-methylpyridine and a suitable N-protected pyrrolidine-3-carbaldehyde. These intermediates are then coupled via a reductive amination reaction, followed by a final deprotection step to yield the target compound.

Part 1: Synthesis of Key Intermediates

Scalable Synthesis of 2-Amino-5-methylpyridine

The synthesis of 2-amino-5-methylpyridine is a well-established process, with several scalable methods reported in the literature. One of the most efficient and industrially applicable routes involves the reaction of 3-methylpyridine 1-oxide with a suitable aminating agent. A particularly effective method utilizes trimethylamine and an electrophilic activator like phosgene or thionyl chloride, followed by hydrolysis. This process is advantageous due to the relatively low cost of starting materials and high yields.

A detailed protocol for a large-scale synthesis is described in U.S. Patent 5,332,824.[1] The process involves the reaction of 3-methyl-pyridine 1-oxide with trimethylamine and phosgene in an inert solvent such as methylene chloride.[1] The resulting ammonium salt is then hydrolyzed to afford 2-amino-5-methylpyridine.[1]

Protocol 1: Synthesis of 2-Amino-5-methylpyridine

-

Step 1: Formation of the Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride

-

In a suitable reactor, a solution of 3-methyl-pyridine 1-oxide in methylene chloride is cooled to 0°C.

-

Trimethylamine is then introduced, followed by the controlled addition of phosgene, maintaining the temperature at 0°C.

-

After the reaction is complete, excess phosgene is removed under vacuum.

-

-

Step 2: Hydrolysis to 2-Amino-5-methylpyridine

-

The crude ammonium salt is treated with a strong acid, such as hydrobromic acid, and heated.

-

The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide solution) to a pH of 9.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield 2-amino-5-methylpyridine.

-

Synthesis of N-Boc-pyrrolidine-3-carbaldehyde

The pyrrolidine fragment is introduced as N-Boc-pyrrolidine-3-carbaldehyde. This intermediate can be synthesized from commercially available starting materials in a scalable manner. A common route involves the oxidation of N-Boc-pyrrolidin-3-yl)methanol.

Protocol 2: Synthesis of N-Boc-pyrrolidine-3-carbaldehyde

-

Step 1: Synthesis of N-Boc-pyrrolidin-3-yl)methanol

-

(Pyrrolidin-3-yl)methanol is dissolved in a suitable solvent such as methylene chloride.

-

Di-tert-butyl dicarbonate and a base like triethylamine are added, and the reaction is stirred at room temperature.

-

The reaction is quenched with water, and the product is extracted to yield N-Boc-pyrrolidin-3-yl)methanol.

-

-

Step 2: Oxidation to N-Boc-pyrrolidine-3-carbaldehyde

-

N-Boc-pyrrolidin-3-yl)methanol is dissolved in a suitable solvent (e.g., methylene chloride).

-

An oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation protocol, is used to convert the alcohol to the aldehyde.

-

The reaction is carefully monitored for completion, and then worked up to isolate the N-Boc-pyrrolidine-3-carbaldehyde.

-

Part 2: Convergent Synthesis and Final Product Formation

The core of the manufacturing process is the coupling of the two key intermediates via reductive amination, followed by the removal of the Boc protecting group.

Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[2][3] In this process, the aldehyde (N-Boc-pyrrolidine-3-carbaldehyde) and the amine (2-amino-5-methylpyridine) are condensed to form an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for scalability, safety, and efficiency. While sodium cyanoborohydride is effective, its toxicity is a concern for large-scale production.[2] Sodium triacetoxyborohydride is a milder and safer alternative.[4] For industrial applications, catalytic hydrogenation over a supported metal catalyst is often the most ideal and greenest option.[5]

Workflow for the Scalable Synthesis

Caption: Overall synthetic workflow.

Protocol 3: Reductive Amination

-

In a reactor, dissolve 2-amino-5-methylpyridine and N-Boc-pyrrolidine-3-carbaldehyde in a suitable solvent such as methanol or tetrahydrofuran.

-

Add a reducing agent, for example, sodium triacetoxyborohydride, in portions, while maintaining the temperature at a controlled level (e.g., 0-25°C). Acetic acid can be used as a catalyst.[4]

-

Monitor the reaction by a suitable analytical technique (e.g., HPLC) until completion.

-

Quench the reaction carefully, for example, by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, and wash the organic layer with brine.

-

Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected product.

Reaction Mechanism: Reductive Amination

Caption: Reductive amination mechanism.

N-Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group. For scalable manufacturing, the choice of deprotection method is critical, balancing efficiency, cost, and safety.

-

Acid-catalyzed Deprotection: This is the most common method, typically employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[6] While effective, the use of corrosive and volatile acids can pose challenges on a large scale.

-

Thermal Deprotection: Heating the N-Boc protected amine in a suitable solvent can effect deprotection, often without the need for an acid catalyst.[7] This method can be advantageous for continuous flow processes.

-

Water-mediated Deprotection: A green and efficient method involves heating the N-Boc compound in water at reflux, which can lead to clean deprotection without additional reagents.[8]

Protocol 4: N-Boc Deprotection (Acid-catalyzed)

-

Dissolve the crude N-Boc-protected intermediate in a suitable solvent like dioxane or methanol.

-

Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Evaporate the solvent under vacuum to obtain the hydrochloride salt of the final product.

-

For the free base, the salt can be neutralized with a suitable base and extracted.

Part 3: Purification and Quality Control

Purification of the Final Product

The purification of the final product, 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, is crucial to meet the stringent purity requirements for pharmaceutical intermediates.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective and scalable purification method. This can effectively remove impurities from the final deprotection step.

-

Column Chromatography: For smaller scales or if crystallization is not feasible, column chromatography over silica gel can be employed. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

-

Distillation: If the product is a high-boiling liquid, vacuum distillation can be a viable purification method on a larger scale.

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality and consistency of the final product.

| Analytical Technique | Purpose | Key Parameters to Monitor |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | Peak area percentage of the main compound, presence of starting materials or byproducts. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA) is commonly used.[9] |

| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation and identification of impurities. | Chemical shifts and integration of protons corresponding to the pyridine and pyrrolidine moieties. |

| MS (Mass Spectrometry) | Molecular weight confirmation. | Observation of the molecular ion peak corresponding to the calculated mass of the product. |